molecular formula C20H23NO2 B1360435 2,3-Dimethyl-2'-morpholinomethyl benzophenone CAS No. 898750-44-2

2,3-Dimethyl-2'-morpholinomethyl benzophenone

Cat. No. B1360435
M. Wt: 309.4 g/mol
InChI Key: TTYJLSFASXIQNW-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-2’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C20H23NO2 . It has a molecular weight of 309.4 . This compound is used in scientific research and offers diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.


Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-2’-morpholinomethyl benzophenone” consists of 20 carbon atoms, 23 hydrogen atoms, and 2 oxygen atoms, along with a morpholine ring .

Scientific Research Applications

Photochemistry in Biological Chemistry

  • Benzophenone (BP) photochemistry plays a significant role in biological chemistry, bioorganic chemistry, and material science. The unique photochemical properties of BP photophores, such as hydrogen atom abstraction and stable covalent bond creation under light-directed conditions, are utilized in various applications like binding site mapping, molecular target identification, and bioconjugation. These photophores offer practical advantages like low reactivity towards water and stability in ambient light, making them valuable in academic and industrial research (Dormán et al., 2016).

Crystal Structure Analysis

  • The reaction of certain dimethyl and morpholino compounds results in products with significant differences in bond lengths due to steric hindrance. The study of these compounds provides insights into their structural properties, which can be critical in various chemical applications (Mugnoli et al., 1980).

Antitumor Activity

  • Some benzophenone derivatives, including morpholino benzophenones, have demonstrated potent cytotoxic and antitumor activities in vitro against certain types of cancer cells. This research suggests the potential use of these compounds in the development of new antitumor agents (Kumazawa et al., 1997).

Photoinitiator Studies

  • Benzophenone derivatives are studied for their photoinitiating activities in various applications, such as polymerization processes. Understanding the behavior of these compounds under light irradiation can lead to advancements in materials science and related fields (Alberti et al., 2008).

Electrochemical Reduction

  • The electrochemical reduction of benzophenone and its derivatives is explored in various solvents, providing valuable insights into the chemical properties and reactivity of these compounds. This research can have implications in electrochemical applications and material sciences (Tsierkezos, 2007).

Photopolymerization and Material Fabrication

  • Benzophenone derivatives are key in photopolymerization processes and the fabrication of materials, offering insights into the design of new materials and the development of innovative manufacturing techniques (Fouassier et al., 1995).

properties

IUPAC Name

(2,3-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-6-5-9-18(16(15)2)20(22)19-8-4-3-7-17(19)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYJLSFASXIQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643540
Record name (2,3-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2'-morpholinomethyl benzophenone

CAS RN

898750-44-2
Record name Methanone, (2,3-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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